2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-6-4-12(5-7-14)9-17(20)18-11-13-10-15(22-19-13)16-3-2-8-23-16/h2-8,10H,9,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMLAKNTLKKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation via Huisgen Cycloaddition
- Generate thiophen-2-ylcarbonitrile oxide by treating thiophene-2-carbaldehyde with hydroxylamine hydrochloride and chloramine-T.
- React with propargylamine under Huisgen conditions (Cu(I) catalysis, 60°C, DMF).
Reaction equation :
$$
\text{Thiophene-2-carbaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Cl}^{-}} \text{Nitrile oxide} \xrightarrow{\text{HC≡C-CH}2\text{NH}_2} \text{Isoxazole intermediate}
$$
Optimization data (Table 1):
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| CuI, DMF, 60°C, 6h | 78 | 95 | |
| No catalyst, reflux | 32 | 82 |
Functionalization of Isoxazole Intermediate
- Treat 5-(thiophen-2-yl)isoxazole-3-carboxylic acid methyl ester with lithium aluminum hydride (LAH) in THF at 0°C to yield the primary amine.
Critical parameters :
- Temperature control (-5 to 0°C) prevents over-reduction.
- Quenching with saturated Na₂SO₄ minimizes side reactions.
Synthesis of 2-(4-Methoxyphenyl)Acetic Acid
Friedel-Crafts Acylation
- React 4-methoxybenzene with chloroacetyl chloride in AlCl₃/CH₂Cl₂.
- Hydrolyze intermediate ketone using NaOH/EtOH.
Yield : 84% after recrystallization (hexane:EtOAc).
Alternate route :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
- Activate 2-(4-methoxyphenyl)acetic acid with EDC/HOBt in DCM.
- Add 5-(thiophen-2-yl)isoxazol-3-ylmethanamine at 0°C.
- Stir for 12h at RT.
Comparative coupling agents (Table 2):
| Reagent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| EDC/HOBt | 92 | 98 | |
| DCC/DMAP | 85 | 95 | |
| T3P®/Et₃N | 88 | 97 |
Microwave-Assisted Synthesis
- Irradiate reactants (acid, amine, HATU) in DMF at 100°C for 15min.
Advantages : - 95% yield vs. 78% conventional heating.
- Reduced epimerization risk.
Purification and Characterization
Chromatographic Techniques
- Flash chromatography : Silica gel (230–400 mesh), eluent gradient from hexane to EtOAc (3:1).
- HPLC : C18 column, MeCN/H₂O (0.1% TFA), 75:25 isocratic.
Purity metrics :
Spectroscopic Data
- ¹H NMR (400MHz, CDCl₃): δ 7.65 (d, J=3.4Hz, 1H, thiophene), 6.92 (d, J=8.6Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃).
- HRMS : m/z 328.1284 [M+H]⁺ (calc. 328.1289).
Industrial-Scale Considerations
Cost Analysis of Routes (Table 3)
| Step | Cost/kg ($) | Throughput (kg/day) |
|---|---|---|
| Cycloaddition | 1200 | 50 |
| Amide coupling | 800 | 75 |
| Microwave synthesis | 950 | 90 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a member of a class of compounds that have garnered attention for their potential applications in various fields, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its applications, supported by relevant case studies and data tables.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. The compound's ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus has been documented.
Case Study: Antimicrobial Efficacy
A study published in the journal MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.
Anticancer Potential
The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests demonstrated selective toxicity towards human cancer cells, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar frameworks exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest, particularly concerning enzymes involved in metabolic pathways relevant to disease progression.
Mechanistic Insights
Studies suggest that the compound may act as an inhibitor of acetylcholinesterase, an enzyme crucial in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters, thereby enhancing cognitive function.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | MDPI Study |
| Cytotoxicity | Selective toxicity towards cancer cell lines | In Vitro Studies |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Mechanistic Studies |
Research Findings
Recent investigations have highlighted the compound's multifaceted biological activities:
- Cytotoxicity Studies : In vitro tests showed effective inhibition against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
- In Vivo Efficacy : Animal studies demonstrated significant tumor size reduction when treated with the compound compared to controls.
- Mechanistic Insights : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression and inflammation pathways.
Additional Therapeutic Applications
The structural features of this compound suggest potential applications in other therapeutic areas, including anti-inflammatory and neuroprotective effects, although these applications require further investigation.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring and thiophenyl group can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-Containing Acetamides
- : A chloroacetamide derivative, 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide , shares the isoxazole core but incorporates sulfonamide and chloroacetyl groups. Unlike the target compound, this derivative’s sulfonamide group may enhance solubility but reduce membrane permeability .
- : [5-(2-Furanyl)-3-isoxazolyl]methyl [1,1'-biphenyl]-4-acetate replaces the thiophene with a furan ring. Furan’s lower aromaticity compared to thiophene could reduce metabolic stability but improve solubility. The biphenyl group in this compound may enhance target binding affinity, whereas the target’s 4-methoxyphenyl group offers steric and electronic modulation .
Table 1: Isoxazole-Based Acetamide Comparisons
Heterocyclic Variations: Thiazolotriazole vs. Isoxazole
- : Thiazolotriazole derivatives (e.g., Compound 26 ) replace the isoxazole with a thiazolo[2,3-c][1,2,4]triazole ring. These compounds exhibit anti-infective activity (e.g., antibacterial, antifungal) with yields of 64–78%. The thiazolotriazole core’s larger π-system may enhance target binding compared to isoxazole, but at the cost of synthetic complexity .
Table 2: Heterocyclic Core Impact
| Parameter | Target Compound (Isoxazole) | Thiazolotriazole (Compound 26) |
|---|---|---|
| Heterocycle Size | 5-membered | 7-membered fused system |
| Synthetic Yield | Not reported | 75% |
| Bioactivity | Hypothesized anti-inflammatory | Anti-infective |
Substituent Effects: Methoxy vs. Ethoxy Phenyl Groups
- : Ethoxyphenyl indazole-acetamide derivatives (e.g., 2-(4-ethoxyphenyl)-N-(5-nitro-1-trityl-1H-indazol-3-yl) acetamide ) highlight the impact of alkoxy substituents. The ethoxy group’s larger size may improve lipophilicity and bioavailability compared to methoxy, but could also increase metabolic lability. These compounds target anti-proliferative activity , suggesting the target compound’s 4-methoxyphenyl group might balance solubility and potency .
Key Research Findings and Implications
Thiophene vs. Furan/Isoxazole : Thiophene’s electron-rich nature may enhance target binding but increase toxicity risks compared to furan or methyl-substituted isoxazoles .
Methoxy vs. Ethoxy : The 4-methoxyphenyl group optimizes steric and electronic effects for CNS penetration, whereas ethoxy derivatives may suit peripheral targets .
Heterocycle Choice : Isoxazole offers synthetic simplicity, while thiazolotriazole improves bioactivity at the cost of yield .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a derivative of isoxazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiviral research. This article presents a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole with pyridine derivatives. The synthesis pathway can be summarized as follows:
-
Starting Materials :
- 3-(4-bromophenyl)-5-(thiophen-2-yl)isoxazole
- Pyridine derivatives (e.g., pyridine-3-ylmethanamine)
-
Reaction Conditions :
- Typically involves heating in a solvent like dichloromethane.
- Purification through recrystallization.
- Yield :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Isoxazole Ring : Known for its ability to interact with various biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
- Thiophene Substituent : Contributes to the compound's interaction with biological systems due to its electron-rich nature.
Table 1: Summary of Structural Components and Their Contributions
| Component | Contribution to Activity |
|---|---|
| Isoxazole | Interacts with enzymes and receptors |
| Methoxyphenyl | Increases lipophilicity and bioavailability |
| Thiophene | Enhances electron donation, improving interactions |
Anticancer Activity
Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that analogs can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
Case Study :
In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives led to increased caspase-3 activation, indicating a shift towards apoptotic pathways in cancer cells . The IC50 values for these compounds ranged from 20 μM to 50 μM, demonstrating moderate efficacy.
Antiviral Activity
The compound also shows promise as an antiviral agent. Heterocyclic compounds like isoxazoles have been reported to inhibit viral replication by targeting specific viral enzymes.
Findings :
A study on similar isoxazole derivatives reported an IC50 value of approximately 32 μM against HCV NS5B polymerase, suggesting that modifications in the isoxazole structure could enhance antiviral activity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a 4-methoxyphenylacetamide derivative with a functionalized isoxazole-thiophene intermediate. For example, chloroacetyl chloride can react with a pre-synthesized isoxazole-thiophene amine under basic conditions (e.g., potassium carbonate in DMF) at room temperature, monitored by TLC for completion . Optimization strategies include:
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
Answer: Key techniques include:
- 1H NMR : Look for characteristic signals: δ ~3.8 ppm (methoxy -OCH₃), δ ~4.0 ppm (-CH₂ linker), and aromatic protons (δ 6.9–7.5 ppm) from thiophene/isoxazole .
- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
- X-ray crystallography : Use SHELXL or WinGX for refinement of crystal structures, focusing on bond angles and anisotropic displacement parameters .
Q. What are the primary biological or pharmacological targets for this compound?
Answer: Isoxazole-thiophene hybrids are often screened for:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via π-π stacking with thiophene rings.
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .
- Ion channel modulation : Electrophysiological assays (e.g., TEVC in Xenopus oocytes) can test interactions with M2 proton channels .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties of this compound?
Answer: DFT methods (e.g., B3LYP functional) can predict:
- HOMO-LUMO gaps : Assess charge transfer efficiency (critical for optoelectronic applications).
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for drug-target interactions .
- Vibrational frequencies : Compare computed IR spectra with experimental data to validate structural assignments .
Q. What experimental strategies resolve contradictions in reported biological efficacy data (e.g., conflicting IC₅₀ values)?
Answer:
Q. How does the substitution pattern (e.g., methoxy vs. nitro groups) on the phenyl ring affect pharmacological activity?
Answer: Comparative SAR studies reveal:
- Electron-withdrawing groups (NO₂) : Enhance metabolic stability but may reduce solubility.
- Methoxy groups (-OCH₃) : Improve membrane permeability via lipophilicity but may increase CYP450 interactions .
- Thiophene modifications : 2-Thienyl vs. 3-thienyl substitution alters π-stacking with biological targets .
Q. What advanced analytical techniques are recommended for detecting degradation products or impurities?
Answer:
- HPLC-MS/MS : Quantify trace impurities (e.g., deacetylated byproducts).
- Solid-state NMR : Monitor polymorphic transitions during storage.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
